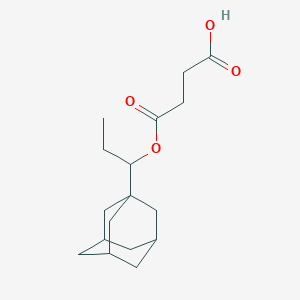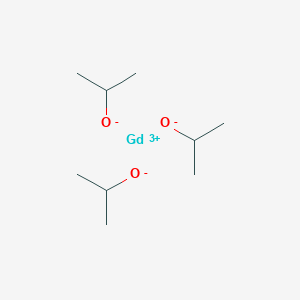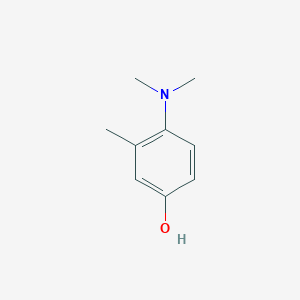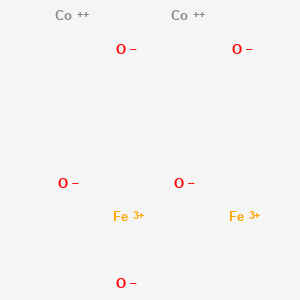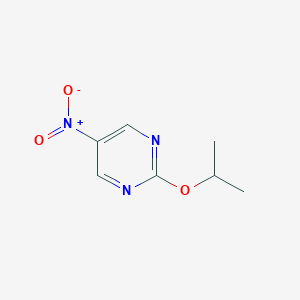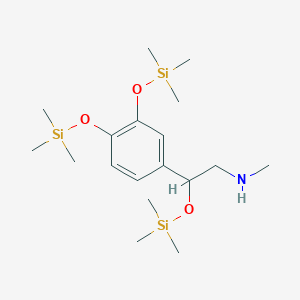
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine is a chemical compound that belongs to the class of substituted amphetamines. It is commonly referred to as TMA-6 and is known for its psychoactive effects. TMA-6 is a popular research chemical that is used in scientific studies to understand its mechanism of action and its effects on the human body.
Mécanisme D'action
The mechanism of action of TMA-6 is not fully understood. It is believed to act as a serotonin receptor agonist, which means it binds to serotonin receptors in the brain and activates them. This leads to an increase in serotonin levels, which can result in altered mood, perception, and behavior.
Effets Biochimiques Et Physiologiques
TMA-6 has been found to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior, including euphoria, hallucinations, and altered sense of time.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-6 has a number of advantages for lab experiments. It is relatively easy to synthesize, and its effects on the serotonin system make it a useful tool for studying the neurochemistry of psychiatric disorders. However, there are also limitations to its use. TMA-6 is a psychoactive compound, which means it can be dangerous if not handled properly. It can also be difficult to control the dosage and purity of the compound, which can affect the results of experiments.
Orientations Futures
There are a number of future directions for research on TMA-6. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its effects on the serotonin system and how this can be used to develop new treatments for psychiatric disorders. Further research is also needed to understand the long-term effects of TMA-6 on the human body and its potential for abuse.
Méthodes De Synthèse
The synthesis method of TMA-6 involves the reaction of N-methyl-3,4-methylenedioxyamphetamine (MDMA) with trimethylsilyl chloride in the presence of a base. The reaction results in the formation of N-methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine.
Applications De Recherche Scientifique
TMA-6 has been used in scientific research to understand its mechanism of action and its effects on the human body. It has been found to have a similar structure to other psychoactive compounds such as MDMA and LSD. TMA-6 has been used in studies to understand its effects on the serotonin system and its potential as a therapeutic agent for psychiatric disorders.
Propriétés
Numéro CAS |
10538-85-9 |
|---|---|
Nom du produit |
N-Methyl-beta,3,4-tris(trimethylsiloxy)benzeneethanamine |
Formule moléculaire |
C18H37NO3Si3 |
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
2-[3,4-bis(trimethylsilyloxy)phenyl]-N-methyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C18H37NO3Si3/c1-19-14-18(22-25(8,9)10)15-11-12-16(20-23(2,3)4)17(13-15)21-24(5,6)7/h11-13,18-19H,14H2,1-10H3 |
Clé InChI |
GXPIVEGQEQCSBV-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Synonymes |
N-Methyl-β,3,4-tris(trimethylsiloxy)benzeneethanamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



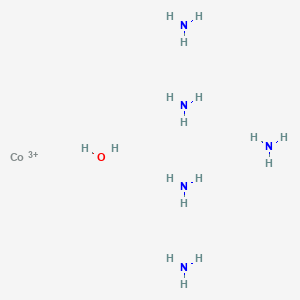
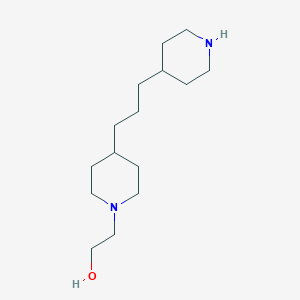
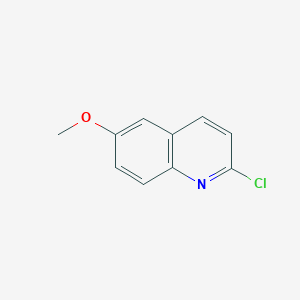
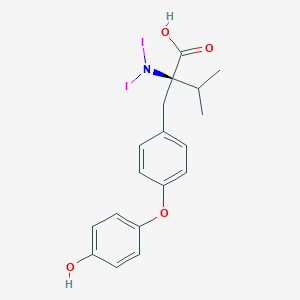
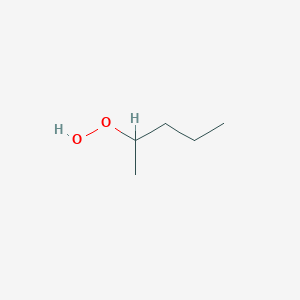
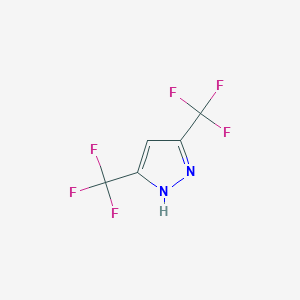
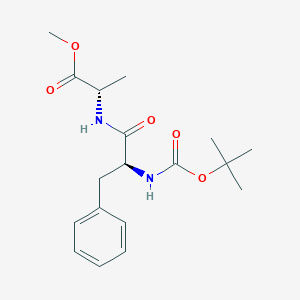
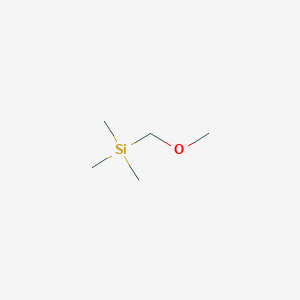
![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
